molecular formula C14H19N5O2S B6436336 N-methyl-N-(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methanesulfonamide CAS No. 2549015-72-5

N-methyl-N-(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methanesulfonamide

Cat. No.: B6436336
CAS No.: 2549015-72-5
M. Wt: 321.40 g/mol
InChI Key: WFVRBKUBRFEFEW-UHFFFAOYSA-N
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Description

“N-methyl-N-(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methanesulfonamide” is a compound that belongs to the class of molecules known as pyrido[3,4-d]pyrimidines . These compounds are known to be privileged kinase scaffolds . They are part of a larger group of compounds known as fused pyrimidines, which have been extensively explored by medicinal chemists .

Biochemical Analysis

Biochemical Properties

N-methyl-N-(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methanesulfonamide has been found to interact with various enzymes and proteins. For instance, it has been reported to inhibit CDK2, a cyclin-dependent kinase involved in cell cycle regulation . This interaction suggests that the compound may play a role in modulating cell cycle progression .

Cellular Effects

The compound has been shown to exert significant effects on various types of cells. For instance, it has demonstrated cytotoxic activities against MCF-7 and HCT-116 cell lines, suggesting potential anti-cancer properties . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It has been found to bind to the active site of CDK2, leading to the inhibition of this enzyme . This interaction can result in alterations in cell cycle progression and apoptosis induction within cells .

Dosage Effects in Animal Models

These studies often reveal threshold effects, as well as potential toxic or adverse effects at high doses .

Metabolic Pathways

It has been suggested that the compound may be metabolized by CYP3A, a key enzyme involved in drug metabolism .

Transport and Distribution

Given its biochemical properties and cellular effects, it is likely that it interacts with various transporters or binding proteins, influencing its localization or accumulation within cells .

Subcellular Localization

Based on its molecular structure and known interactions, it is likely that it localizes to specific compartments or organelles within the cell where it exerts its effects .

Properties

IUPAC Name

N-methyl-N-(1-pyrido[3,4-d]pyrimidin-4-ylpiperidin-4-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2S/c1-18(22(2,20)21)11-4-7-19(8-5-11)14-12-3-6-15-9-13(12)16-10-17-14/h3,6,9-11H,4-5,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFVRBKUBRFEFEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(CC1)C2=NC=NC3=C2C=CN=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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